molecular formula C14H18N2O6 B558733 (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid CAS No. 185146-84-3

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Cat. No. B558733
M. Wt: 310.3 g/mol
InChI Key: BSHMNGMAJNWNBP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C14H18N2O6 . It is also known by other names such as Boc-2-nitro-L-phenylalanine, Boc-L-2-Nitrophenylalanine, and Boc-L-2-Nitrophe .


Molecular Structure Analysis

The molecular weight of this compound is 310.30 g/mol . The IUPAC name is (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]-3- (2-nitrophenyl)propanoic acid . The InChI code and key are available for further structural analysis .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place . The boiling point is not specified .

Scientific Research Applications

  • N- (tert-Butoxycarbonyl)-2-bromoaniline
  • 1- (tert-Butoxycarbonyl)-2-pyrrolidinone
  • 1,3-Bis (tert-butoxycarbonyl)guanidine
  • N- (tert-Butoxycarbonyl)-D-prolinal
  • N- (tert-Butoxycarbonyl)-L-valinol

These compounds are used in various fields of scientific research, particularly in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protecting group for the amino group during synthesis, allowing for selective reactions to occur at other sites on the molecule .

  • N- (tert-Butoxycarbonyl)-2-bromoaniline
  • 1- (tert-Butoxycarbonyl)-2-pyrrolidinone
  • 1,3-Bis (tert-butoxycarbonyl)guanidine
  • N- (tert-Butoxycarbonyl)-D-prolinal
  • N- (tert-Butoxycarbonyl)-L-valinol

These compounds are used in various fields of scientific research, particularly in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protecting group for the amino group during synthesis, allowing for selective reactions to occur at other sites on the molecule .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHMNGMAJNWNBP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939932
Record name N-[tert-Butoxy(hydroxy)methylidene]-2-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

CAS RN

185146-84-3
Record name N-[tert-Butoxy(hydroxy)methylidene]-2-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.